molecular formula C10H7F2NO4 B2890052 5-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248355-43-1

5-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2890052
CAS No.: 2248355-43-1
M. Wt: 243.166
InChI Key: QNQCLLPAZJKSRV-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. One common method includes the reaction of 3,5-difluorophenol with chloroacetic acid to form the corresponding chloro derivative, which is then cyclized with urea to form the oxazolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted oxazolidines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluorophenyl group can impart unique properties to the resulting compounds, making them useful in various chemical reactions.

Biology: In biological research, 5-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool in drug discovery.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can lead to the creation of novel therapeutic agents for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 5-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The oxazolidine ring can also play a role in the compound's stability and reactivity.

Comparison with Similar Compounds

  • 5-(2,6-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

  • 5-(3,4-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

  • 5-(2,5-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Uniqueness: 5-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical and biological properties. This unique structure can lead to different reactivity and binding characteristics compared to its analogs.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO4/c11-6-1-5(2-7(12)3-6)10(8(14)15)4-13-9(16)17-10/h1-3H,4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQCLLPAZJKSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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